molecular formula C18H13N5O2S3 B2354450 N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide CAS No. 389073-35-2

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Cat. No.: B2354450
CAS No.: 389073-35-2
M. Wt: 427.52
InChI Key: AMULXAOOQJVANT-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a useful research compound. Its molecular formula is C18H13N5O2S3 and its molecular weight is 427.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in the biological processes they are involved in . The interaction could involve binding to the active site of an enzyme or receptor, leading to activation or inhibition of the target, and subsequently altering the biological process.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth or cytotoxicity.

Pharmacokinetics

Thiazole derivatives are known to have good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the absorption and distribution of the compound in the body.

Result of Action

Given the diverse biological activities of thiazole derivatives , the effects could include reduction in inflammation, pain, microbial growth, viral replication, convulsion, and tumor growth, and enhancement of diuresis and neuroprotection.

Properties

IUPAC Name

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S3/c24-14(20-16-19-8-9-26-16)10-27-18-23-22-17(28-18)21-15(25)13-7-3-5-11-4-1-2-6-12(11)13/h1-9H,10H2,(H,19,20,24)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMULXAOOQJVANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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